6-chloro-N,N-diethylpyridazin-3-amine

PDE3A inhibition Cardiovascular pharmacology Target engagement

Secure 6-Chloro-N,N-diethylpyridazin-3-amine (CAS 55825-40-6) for PDE3A inhibitor discovery (AC50 23.8 μM) and agrochemical R&D. The 6-chloro substituent enables reliable SNAr and Pd-catalyzed Suzuki/Buchwald-Hartwig couplings for library synthesis. Multiple vendors offer 95-98% purity; contact us for bulk pricing and global shipping.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
CAS No. 55825-40-6
Cat. No. B1313812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N,N-diethylpyridazin-3-amine
CAS55825-40-6
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NN=C(C=C1)Cl
InChIInChI=1S/C8H12ClN3/c1-3-12(4-2)8-6-5-7(9)10-11-8/h5-6H,3-4H2,1-2H3
InChIKeyCLUVHLIUOIFYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N,N-diethylpyridazin-3-amine (CAS 55825-40-6): Scientific Procurement and Differentiation Guide


6-Chloro-N,N-diethylpyridazin-3-amine (CAS 55825-40-6) is a functionalized pyridazine heterocycle featuring a 6-position chlorine atom and a 3-position diethylamino substituent. This specific substitution pattern renders it a versatile synthetic intermediate for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions in medicinal chemistry and agrochemical discovery programs . The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% [1], and serves as a core building block for generating structurally diverse compound libraries targeting kinase inhibition and other pharmacologically relevant pathways .

Why Generic Substitution of 6-Chloro-N,N-diethylpyridazin-3-amine (CAS 55825-40-6) Introduces Experimental Risk in Pyridazine-Based Discovery Programs


In pyridazine-based discovery chemistry, the substitution pattern at the 3- and 6-positions governs both chemical reactivity and biological target engagement. The 6-chloro-3-diethylamino configuration of CAS 55825-40-6 provides a unique balance of electron-deficient aromatic character for SNAr reactivity and steric bulk from the diethylamino group that influences binding pocket occupancy . Direct replacement with close analogs—such as the non-chlorinated N,N-diethylpyridazin-3-amine (CAS 55825-50-8), the 6-chloro-N,N-dimethyl variant (CAS 7145-60-0), or the 6-chloro-N-ethyl derivative (CAS 68588-39-6)—fundamentally alters lipophilicity, hydrogen-bonding capacity, and steric profiles [1]. These changes propagate through synthetic routes, affecting cross-coupling efficiency, and through biological assays, altering target affinity and selectivity profiles. The evidence below quantifies where this specific compound demonstrates differentiated performance that directly impacts experimental outcomes and procurement decisions.

Quantitative Differentiation Evidence for 6-Chloro-N,N-diethylpyridazin-3-amine (CAS 55825-40-6) Relative to Structural Analogs


Human PDE3A Inhibition: AC50 Quantification and Comparison with hERG Selectivity Profile

6-Chloro-N,N-diethylpyridazin-3-amine exhibits measurable inhibition of human phosphodiesterase 3A (PDE3A) with an AC50 of 23.8 μM in a cell-free time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. In a parallel cardiovascular safety assessment, the compound shows weak hERG channel inhibition with an IC50 of 25 μM (2.5 × 10⁴ nM) in a QPatch automated patch-clamp electrophysiology assay using CHO cells expressing human ERG [2]. The PDE3A inhibitory activity, while modest, distinguishes this compound from the 6-chloro-N-ethyl analog (CAS 68588-39-6), for which no PDE3A activity data has been reported in publicly accessible databases, and from the non-chlorinated N,N-diethylpyridazin-3-amine (CAS 55825-50-8), which lacks the chloro substituent essential for many SNAr-based derivatization strategies .

PDE3A inhibition Cardiovascular pharmacology Target engagement

Lipophilicity (cLogP) Comparison: Differentiating Physicochemical Properties from N-Alkyl Analogs

The calculated partition coefficient (cLogP) for 6-chloro-N,N-diethylpyridazin-3-amine is approximately 1 . This value positions the compound in a favorable lipophilicity range for oral bioavailability and CNS penetration considerations. In comparison, the 6-chloro-N,N-dimethyl analog (CAS 7145-60-0) is predicted to have a lower cLogP due to the smaller alkyl substituents, while the 6-chloro-N,N-dipropyl analog (CAS 66346-86-9) is predicted to have a significantly higher cLogP (>3) based on the increased carbon count and extended alkyl chains . This quantitative difference in lipophilicity directly influences membrane permeability, metabolic stability, and off-target binding promiscuity in biological assays.

Physicochemical profiling Lipophilicity Drug-likeness

Synthetic Versatility: 6-Chloro Substituent as a Functional Handle for Cross-Coupling Chemistry

The 6-chloro substituent on 6-chloro-N,N-diethylpyridazin-3-amine serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations . This reactivity enables rapid diversification of the pyridazine core at the 6-position while preserving the diethylamino group at the 3-position. In contrast, the non-chlorinated analog N,N-diethylpyridazin-3-amine (CAS 55825-50-8) lacks this electrophilic site, precluding the same cross-coupling-based diversification strategies without prior functionalization . The 6-chloro-N-ethyl analog (CAS 68588-39-6) retains the chloro handle but provides reduced steric bulk at the 3-position, which may alter regioselectivity in subsequent transformations [1].

Synthetic methodology Cross-coupling Medicinal chemistry

Aqueous Solubility: Measured Value Comparison for Formulation Feasibility

The aqueous solubility of 6-chloro-N,N-diethylpyridazin-3-amine has been measured at 38 μg/mL . This moderate solubility value provides a baseline for formulation development and in vitro assay compatibility. In comparison, the structurally related 6-chloro-N-ethyl analog (CAS 68588-39-6), with a lower molecular weight (157.6 g/mol) and a hydrogen bond donor (secondary amine), is predicted to exhibit higher aqueous solubility [1]. Conversely, the 6-chloro-N,N-dipropyl analog (CAS 66346-86-9), with its extended alkyl chains and higher cLogP, is expected to show reduced aqueous solubility . The measured solubility of 38 μg/mL for the target compound establishes a reproducible benchmark that informs buffer selection and dosing vehicle design for biological assays.

Physicochemical properties Formulation Solubility

Research and Industrial Application Scenarios for 6-Chloro-N,N-diethylpyridazin-3-amine (CAS 55825-40-6)


Medicinal Chemistry: PDE3A-Focused Lead Generation with Integrated Cardiovascular Safety Profiling

Utilize 6-chloro-N,N-diethylpyridazin-3-amine as a starting scaffold for PDE3A inhibitor discovery programs. The compound's measured PDE3A AC50 of 23.8 μM [1] provides a tractable starting potency for hit-to-lead optimization, while the parallel hERG IC50 of 25 μM [2] establishes a baseline cardiovascular safety window that can be monitored and improved through subsequent medicinal chemistry iterations. The 6-chloro substituent enables rapid diversification via Suzuki or Buchwald-Hartwig coupling to explore SAR around the pyridazine core while maintaining the 3-diethylamino pharmacophore.

Synthetic Methodology: Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

Employ 6-chloro-N,N-diethylpyridazin-3-amine as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions . The 6-chloro substituent serves as a reliable leaving group for Suzuki-Miyaura coupling with aryl boronic acids or Buchwald-Hartwig amination with primary and secondary amines. This reactivity profile enables the construction of diverse compound libraries in parallel format, with the 3-diethylamino group remaining intact throughout the transformation, providing a conserved structural element for SAR interpretation.

Physicochemical and ADME Profiling: Benchmarking N-Alkyl Pyridazine Series

Use 6-chloro-N,N-diethylpyridazin-3-amine as a reference compound for establishing structure-property relationships (SPR) across N-alkyl pyridazine series. The compound's measured aqueous solubility (38 μg/mL) and calculated cLogP (≈1) provide quantitative benchmarks for comparing the effects of N-alkyl substitution (methyl, ethyl, propyl) on key developability parameters. This SPR data informs lead optimization decisions by guiding the selection of N-alkyl groups that balance target potency with favorable physicochemical and ADME properties.

Agrochemical Intermediate: Building Block for Pesticide and Herbicide Development

Leverage 6-chloro-N,N-diethylpyridazin-3-amine as a key synthetic intermediate in the preparation of novel agrochemicals . The compound's electron-deficient pyridazine core and reactive 6-chloro handle make it suitable for constructing pesticide and herbicide candidates through established heterocyclic chemistry methodologies. The commercial availability of this compound from multiple vendors at purities of 95-98% [3] ensures reliable supply for both discovery-stage screening and pilot-scale synthesis.

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